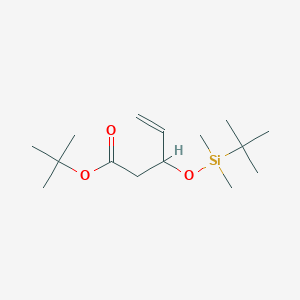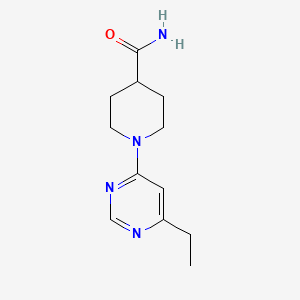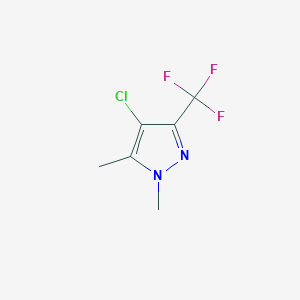![molecular formula C10H15N3O2 B12224918 N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12224918.png)
N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with a methyl group and a 1,4-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a 1,4-dioxane derivative under specific conditions. One common method involves the use of N-methylpyrimidin-2-amine and 1,4-dioxan-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- 1,4-Dioxane
- N-[(1,4-dioxan-2-yl)methyl]ethanamine
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3O2/c1-13(10-11-3-2-4-12-10)7-9-8-14-5-6-15-9/h2-4,9H,5-8H2,1H3 |
InChI Key |
URKCFVCWQVECEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine](/img/structure/B12224838.png)
![4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12224846.png)
![2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B12224847.png)

![1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12224855.png)
![3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12224856.png)


![N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224883.png)
![1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12224886.png)

![N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12224902.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12224907.png)
![N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12224909.png)
